molecular formula C12H21ClN2O3 B13569860 Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate

Cat. No.: B13569860
M. Wt: 276.76 g/mol
InChI Key: SVHOUHMUBXXSGP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its unique structure, which includes a tert-butyl group and a chlorocarbonyl functional group, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with chlorocarbonyl methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a secondary amine. Oxidation may result in the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including pain management and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in therapeutic effects or biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is unique due to its combination of a chlorocarbonyl group and a piperidine ring, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 4-[carbonochloridoyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14(4)10(13)16/h9H,5-8H2,1-4H3

InChI Key

SVHOUHMUBXXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)Cl

Origin of Product

United States

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